molecular formula C19H19BrN4O2 B4359036 N-(5-BROMO-2-PYRIDYL)-1-[(4-ISOPROPYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

N-(5-BROMO-2-PYRIDYL)-1-[(4-ISOPROPYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4359036
M. Wt: 415.3 g/mol
InChI Key: LJUDRLRFSSCOKD-UHFFFAOYSA-N
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Description

N-(5-BROMO-2-PYRIDYL)-1-[(4-ISOPROPYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with a carboxamide group, a brominated pyridine ring, and an isopropylphenoxy methyl group

Preparation Methods

The synthesis of N-(5-BROMO-2-PYRIDYL)-1-[(4-ISOPROPYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may start with the bromination of 2-pyridine, followed by the formation of the pyrazole ring through cyclization reactions. The isopropylphenoxy methyl group is introduced via etherification reactions. Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-(5-BROMO-2-PYRIDYL)-1-[(4-ISOPROPYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles in the presence of palladium catalysts. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and palladium catalysts for cross-coupling reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-BROMO-2-PYRIDYL)-1-[(4-ISOPROPYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-BROMO-2-PYRIDYL)-1-[(4-ISOPROPYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The brominated pyridine ring and the pyrazole moiety may play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar compounds to N-(5-BROMO-2-PYRIDYL)-1-[(4-ISOPROPYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE include other brominated pyridine derivatives and pyrazole-based compounds. What sets this compound apart is the unique combination of functional groups, which may confer distinct chemical and biological properties. For example, compounds like 5-bromo-2-(4-bromophenyl)pyridine and 5-bromo-3-methylpyridin-2-amine share some structural similarities but differ in their specific substituents and resulting activities.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-1-[(4-propan-2-ylphenoxy)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4O2/c1-13(2)14-3-6-16(7-4-14)26-12-24-10-9-17(23-24)19(25)22-18-8-5-15(20)11-21-18/h3-11,13H,12H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUDRLRFSSCOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)NC3=NC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-BROMO-2-PYRIDYL)-1-[(4-ISOPROPYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(5-BROMO-2-PYRIDYL)-1-[(4-ISOPROPYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
N-(5-BROMO-2-PYRIDYL)-1-[(4-ISOPROPYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-(5-BROMO-2-PYRIDYL)-1-[(4-ISOPROPYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
N-(5-BROMO-2-PYRIDYL)-1-[(4-ISOPROPYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
N-(5-BROMO-2-PYRIDYL)-1-[(4-ISOPROPYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

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